molecular formula C19H17N3OS2 B328305 5-(phenylsulfanyl)-2-furaldehyde N-benzylthiosemicarbazone

5-(phenylsulfanyl)-2-furaldehyde N-benzylthiosemicarbazone

Cat. No.: B328305
M. Wt: 367.5 g/mol
InChI Key: KAFYRBQKOZKKRY-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(phenylsulfanyl)-2-furaldehyde N-benzylthiosemicarbazone is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenylsulfanyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenylsulfanyl)-2-furaldehyde N-benzylthiosemicarbazone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with the furan ring.

    Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of hydrazine with a suitable carbonyl compound to form the hydrazinecarbothioamide group.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific conditions to form the target

Properties

Molecular Formula

C19H17N3OS2

Molecular Weight

367.5 g/mol

IUPAC Name

1-benzyl-3-[(Z)-(5-phenylsulfanylfuran-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C19H17N3OS2/c24-19(20-13-15-7-3-1-4-8-15)22-21-14-16-11-12-18(23-16)25-17-9-5-2-6-10-17/h1-12,14H,13H2,(H2,20,22,24)/b21-14-

InChI Key

KAFYRBQKOZKKRY-STZFKDTASA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)N/N=C\C2=CC=C(O2)SC3=CC=CC=C3

SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(O2)SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(O2)SC3=CC=CC=C3

Origin of Product

United States

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